molecular formula C13H12BrNO3 B1522304 5-Bromo-1-(4-methoxybenzyl)-1H-pyrrole-2-carboxylic acid CAS No. 1133116-25-2

5-Bromo-1-(4-methoxybenzyl)-1H-pyrrole-2-carboxylic acid

Cat. No. B1522304
M. Wt: 310.14 g/mol
InChI Key: JCDFRDVOMCCEBQ-UHFFFAOYSA-N
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Description

The compound “5-Bromo-1-(4-methoxybenzyl)-1H-pyrrole-2-carboxylic acid” is a pyrrole derivative. Pyrrole is a heterocyclic aromatic organic compound, a five-membered ring with the formula C4H4NH. The pyrrole ring is present in many important biological compounds like heme, chlorophyll, and the neurotransmitter serotonin.



Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrrole ring, followed by functionalization to introduce the bromo, methoxybenzyl, and carboxylic acid groups. However, without specific literature or experimental procedures, it’s difficult to provide a detailed synthesis analysis.



Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom. The 5-bromo substituent would add electron-withdrawing character, while the 4-methoxybenzyl and carboxylic acid groups would add additional functionality and complexity to the molecule.



Chemical Reactions Analysis

As a pyrrole derivative, this compound might undergo reactions similar to other pyrroles. For instance, it could participate in electrophilic substitution reactions at the 2-position of the pyrrole ring. The presence of the bromo, methoxybenzyl, and carboxylic acid groups would also influence its reactivity.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the carboxylic acid group would likely make it acidic and polar, while the bromo and methoxybenzyl groups could influence its lipophilicity and steric properties.


Scientific Research Applications

Organic Synthesis and Chemical Properties

  • Synthesis of Biologically Active Derivatives : Research has focused on synthesizing biologically active derivatives of bromophenols, including compounds related to "5-Bromo-1-(4-methoxybenzyl)-1H-pyrrole-2-carboxylic acid." These efforts have explored their antioxidant and anticholinergic activities, demonstrating significant biological potential in various assays (Rezai et al., 2018).
  • Development of Novel Compounds : Novel bromophenol derivatives have been synthesized, highlighting the chemical versatility and potential for creating new therapeutic agents or chemical probes. These compounds have been evaluated for their bioactivities, including antimicrobial and anticancer properties, although some derivatives did not show significant activity in these tests (Zhao et al., 2004).

Photodynamic Therapy and Cancer Research

  • Photosensitizer Development : Certain derivatives have been investigated for their potential in photodynamic therapy (PDT) applications. Research on zinc phthalocyanine derivatives, for example, has shown promising results in terms of singlet oxygen quantum yield, indicating potential utility in cancer treatment through PDT (Pişkin et al., 2020).

Antioxidant Activity

  • Evaluation of Antioxidant Properties : Bromophenols and their derivatives, including those structurally related to "5-Bromo-1-(4-methoxybenzyl)-1H-pyrrole-2-carboxylic acid," have been isolated from natural sources and assessed for their antioxidant activities. These compounds have demonstrated potent radical scavenging abilities, comparable to or exceeding those of standard antioxidants, suggesting their potential application in pharmaceutical or food industries as natural antioxidants (Li et al., 2012).

Antibacterial and Antimicrobial Activities

  • Investigations into Antibacterial Efficacy : Compounds related to "5-Bromo-1-(4-methoxybenzyl)-1H-pyrrole-2-carboxylic acid" have been studied for their antibacterial properties. Research has identified several bromophenols with moderate to significant activity against various bacterial strains, emphasizing the potential of these compounds in developing new antimicrobial agents (Xu et al., 2003).

Safety And Hazards

Without specific safety data for this compound, it’s difficult to provide detailed information about its hazards. However, as with all chemicals, it should be handled with appropriate safety precautions to avoid exposure and minimize risk.


Future Directions

The study of pyrrole derivatives is a rich field with many potential applications in medicinal chemistry and materials science. This particular compound, with its combination of functional groups, could be of interest for further study in these areas.


Please note that this is a general analysis based on the structure and similar compounds. For a detailed and accurate analysis, specific experimental data and studies would be needed. Always consult with a qualified chemist or researcher when working with new compounds.


properties

IUPAC Name

5-bromo-1-[(4-methoxyphenyl)methyl]pyrrole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrNO3/c1-18-10-4-2-9(3-5-10)8-15-11(13(16)17)6-7-12(15)14/h2-7H,8H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCDFRDVOMCCEBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=CC=C2Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70675007
Record name 5-Bromo-1-[(4-methoxyphenyl)methyl]-1H-pyrrole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70675007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-1-(4-methoxybenzyl)-1H-pyrrole-2-carboxylic acid

CAS RN

1133116-25-2
Record name 5-Bromo-1-[(4-methoxyphenyl)methyl]-1H-pyrrole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70675007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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